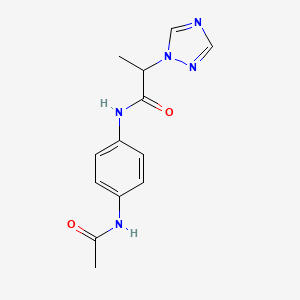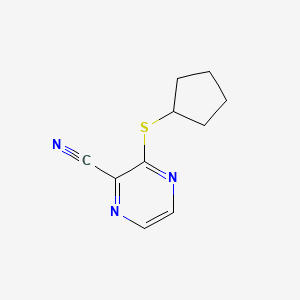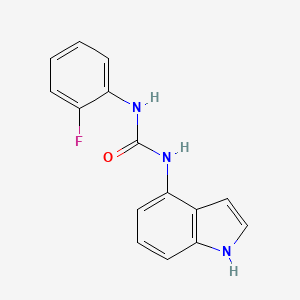
N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide, also known as ATZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATZ is a triazole-based compound that has been extensively studied for its biological and pharmacological properties.
Applications De Recherche Scientifique
N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has shown promising results in various scientific research applications. It has been extensively studied for its antifungal, antibacterial, and anticancer properties. This compound has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans, Escherichia coli, and Staphylococcus aureus. This compound has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of chitin synthase, which is essential for the growth and survival of fungal cells. This compound has also been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. This compound has also been shown to inhibit the formation of biofilms, which are protective structures formed by bacteria and fungi. This compound has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. This compound has also been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of this compound is its solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the research on N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide. One potential application of this compound is in the development of new antifungal and antibacterial agents. This compound has shown promising results in inhibiting the growth of various fungal and bacterial strains, making it a potential candidate for the development of new drugs. Another potential application of this compound is in the development of anticancer agents. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a triazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its antifungal, antibacterial, and anticancer properties. The synthesis of this compound involves a condensation reaction, which results in the formation of the compound. The mechanism of action of this compound is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its solubility in aqueous solutions can be a limitation. There are several future directions for the research on this compound, including the development of new antifungal, antibacterial, and anticancer agents, and further research to fully understand its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide involves the reaction of 4-acetamidobenzaldehyde with 1,2,4-triazole-1-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, which results in the formation of this compound. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-9(18-8-14-7-15-18)13(20)17-12-5-3-11(4-6-12)16-10(2)19/h3-9H,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIHPNUUXKOJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)
![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)
![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)

![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)

![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)

![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)
![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)